N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions using appropriate phenol derivatives.
Amidation: The final step involves the formation of the amide bond through the reaction of the oxadiazole derivative with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, specific solvents, and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide
- N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]butanamide
Uniqueness
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide may exhibit unique properties such as enhanced stability, specific biological activity, or improved solubility compared to similar compounds.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
N-(4-methyl-1,2,5-oxadiazol-3-yl)-2-(4-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C15H19N3O3/c1-9(2)12-5-7-13(8-6-12)20-11(4)15(19)16-14-10(3)17-21-18-14/h5-9,11H,1-4H3,(H,16,18,19) |
InChI Key |
ARYBPUHZPPYURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NC(=O)C(C)OC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.